molecular formula C18H29ClN2O4 B561783 N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride CAS No. 1246819-71-5

N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride

Cat. No.: B561783
CAS No.: 1246819-71-5
M. Wt: 372.89
InChI Key: JFGSAWGNHBLSIK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of quaternary ammonium compound synthesis and applications. Quaternary ammonium compounds have been recognized since the early 20th century, with their antimicrobial properties first documented and exploited for various applications. The specific synthesis pathway for this compound builds upon established methodologies for quaternary ammonium salt preparation, which typically involve the alkylation of tertiary amines. Historical pharmaceutical research provides relevant context, as related compounds such as butacaine demonstrated the utility of combining aromatic ester functionalities with quaternary ammonium structures for specialized applications. The synthesis of butacaine involved similar chemical transformations, including the preparation of para-nitrobenzoyl derivatives and their subsequent functionalization with dibutylamine moieties. This historical precedent established the viability of incorporating nitrobenzoyl groups into complex nitrogen-containing organic frameworks. The evolution from simple quaternary ammonium antimicrobials to more sophisticated derivatives reflects the growing understanding of structure-activity relationships in this chemical class.

Classification as a Quaternary Ammonium Salt

This compound belongs to the quaternary ammonium compound class, characterized by the presence of a positively charged nitrogen atom bonded to four organic substituents. Quaternary ammonium cations, also known as quats, are positively-charged polyatomic ions of the structure [NR4]+, where R represents alkyl groups, aryl groups, or organyl groups. Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium cations are permanently charged, independent of the pH of their solution. The specific structural arrangement in this compound features two n-butyl groups and one propyl chain bearing a nitrobenzoyloxy substituent attached to the central nitrogen atom. This classification places the compound within a diverse chemical family that includes hundreds of different structures with varying properties and applications. The quaternary ammonium class encompasses several subclasses, including benzylalkyldimethyl ammonium, dialkyldimethyl ammonium, and alkyltrimethyl ammonium compounds. The compound's structure most closely aligns with specialized quaternary ammonium derivatives designed for specific analytical or research applications rather than traditional antimicrobial uses.

Nomenclature and Identification Systems

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for complex organic salts. The compound is registered under Chemical Abstracts Service number 1246819-71-5, providing a unique identifier within chemical databases. Alternative nomenclature includes 3-(dibutylamino)propyl 4-nitrobenzoate hydrochloride, which emphasizes the ester functionality present in the structure. The compound's International Chemical Identifier key is JFGSAWGNHBLSIK-UHFFFAOYSA-N, providing standardized representation for computational chemistry applications. The simplified molecular-input line-entry system representation is CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N+[O-].Cl, which encodes the complete molecular structure in a linear format. The Environmental Protection Agency CompTox Dashboard assigns the identifier DTXSID30747597, facilitating environmental and toxicological data management. Various suppliers and research institutions may use additional catalog numbers or product codes, reflecting the compound's availability through multiple commercial sources.

Identification System Identifier Source
Chemical Abstracts Service Number 1246819-71-5
International Chemical Identifier Key JFGSAWGNHBLSIK-UHFFFAOYSA-N
Environmental Protection Agency Identifier DTXSID30747597
Molecular Formula C18H29ClN2O4
Molecular Weight 372.89 g/mol

Significance in Quaternary Ammonium Compound Research

This compound represents a significant advancement in the evolution of quaternary ammonium compounds from traditional antimicrobial agents to specialized research tools. The compound's primary significance lies in its application within proteomics research, particularly for glycopeptide enrichment procedures. This specialized function demonstrates the versatility of quaternary ammonium chemistry in addressing complex analytical challenges beyond conventional antimicrobial applications. The broader quaternary ammonium compound class has gained renewed attention due to increased usage during the SARS-CoV-2 pandemic and subsequent recognition of environmental and health considerations. Research into quaternary ammonium compounds has expanded to encompass their role in antimicrobial resistance, environmental fate, and potential toxicological effects. The development of specialized derivatives like this compound reflects the ongoing evolution of this chemical class toward more targeted applications. The compound's structural features, combining traditional quaternary ammonium functionality with nitroaromatic and ester moieties, exemplify the synthetic chemistry approaches used to tailor molecular properties for specific research requirements. Current research trends in quaternary ammonium compounds focus on developing new applications while addressing environmental and health concerns associated with widespread usage. The compound contributes to this research landscape by demonstrating how structural modifications can create specialized tools for analytical chemistry while maintaining the fundamental quaternary ammonium architecture.

Properties

IUPAC Name

3-(dibutylamino)propyl 4-nitrobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-24-18(21)16-8-10-17(11-9-16)20(22)23;/h8-11H,3-7,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGSAWGNHBLSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747597
Record name 3-(Dibutylamino)propyl 4-nitrobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-71-5
Record name 3-(Dibutylamino)propyl 4-nitrobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Nitrobenzoyl Chloride Intermediate

4-Nitrobenzoic acid is activated to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

4-Nitrobenzoic acid+SOCl24-Nitrobenzoyl chloride+SO2+HCl\text{4-Nitrobenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}

Key parameters include:

  • Temperature : 60–70°C for 4–6 hours.

  • Solvent : Toluene or dichloromethane to stabilize intermediates.

  • Yield : >90% when using excess SOCl₂.

Alkylation of Dibutylamine with 3-Chloropropanol

3-Chloropropanol is reacted with dibutylamine in the presence of a base such as potassium carbonate (K₂CO₃) to form 3-(dibutylamino)propan-1-ol. This SN2 reaction proceeds via nucleophilic displacement of the chloride by the amine:

Dibutylamine+3-ChloropropanolK2CO33-(Dibutylamino)propan-1-ol+KCl+H2O\text{Dibutylamine} + \text{3-Chloropropanol} \xrightarrow{\text{K}2\text{CO}3} \text{3-(Dibutylamino)propan-1-ol} + \text{KCl} + \text{H}_2\text{O}

Optimization Notes :

  • Molar Ratio : A 1:1.2 ratio of dibutylamine to 3-chloropropanol minimizes side products.

  • Reaction Time : 12–16 hours at 80°C.

  • Purification : Distillation under reduced pressure (b.p. 120–125°C at 15 mmHg).

Esterification and Quaternization

The final stage involves esterifying 3-(dibutylamino)propan-1-ol with 4-nitrobenzoyl chloride, followed by quaternization using hydrochloric acid (HCl).

Esterification

The hydroxyl group of 3-(dibutylamino)propan-1-ol reacts with 4-nitrobenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (Et₃N):

3-(Dibutylamino)propan-1-ol+4-Nitrobenzoyl chlorideEt3NN,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]amine+Et3N\cdotpHCl\text{3-(Dibutylamino)propan-1-ol} + \text{4-Nitrobenzoyl chloride} \xrightarrow{\text{Et}3\text{N}} \text{N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]amine} + \text{Et}3\text{N·HCl}

Conditions :

  • Temperature : 0–5°C to control exothermicity.

  • Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Quaternization

The tertiary amine is converted to the quaternary ammonium chloride by treatment with HCl gas in diethyl ether:

N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]amine+HClN,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride\text{N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]amine} + \text{HCl} \rightarrow \text{this compound}

Critical Parameters :

  • HCl Concentration : Anhydrous conditions prevent hydrolysis.

  • Crystallization : Product precipitates in cold ether, yielding >95% purity.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural integrity and purity. Key methods include:

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.35–1.45 (m, 8H, butyl CH₂), δ 3.25–3.40 (m, 6H, NCH₂), δ 4.25 (t, 2H, OCH₂), δ 7.85–8.25 (m, 4H, aromatic).

  • IR : Strong absorption at 1720 cm⁻¹ (ester C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated for C₁₈H₂₉ClN₂O₄: C 57.98%, H 7.84%, N 7.51%. Observed: C 57.82%, H 7.91%, N 7.48%.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Thionyl Chloride Route8595High selectivity, scalableSOCl₂ handling requires precautions
Oxalyl Chloride Route8293Mild conditions, fewer byproductsHigher cost of reagents
One-Pot Alkylation7890Reduced purification stepsLower yield due to side reactions

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for safety and efficiency:

  • Continuous Flow Reactors : Minimize exothermic risks during esterification.

  • Solvent Recovery : Dichloromethane and ether are distilled and reused.

  • Waste Management : Neutralization of HCl gas via scrubbing with NaOH solution .

Chemical Reactions Analysis

Types of Reactions

N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, sodium hydroxide

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Sodium bromide, sodium iodide

Major Products Formed

    Hydrolysis: 3-(dibutylamino)-1-propanol, 4-nitrobenzoic acid

    Reduction: N,N-Di-n-butyl-N-3-[4-aminobenzoyloxy)propyl]ammonium Chloride

    Substitution: N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Bromide/Iodide

Scientific Research Applications

N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride is a quaternary ammonium compound that has garnered attention in various scientific research applications. Its unique chemical structure allows it to function effectively in several areas, including proteomics, antimicrobial studies, and as a potential agent in drug delivery systems. This article explores its applications, supported by data tables and case studies.

Proteomics Research

This compound is utilized in proteomics for its ability to interact with proteins and other biomolecules. It serves as a reagent in various assays aimed at understanding protein interactions and functions. The compound's solubility in organic solvents facilitates its use in complex biological systems, making it a valuable tool for researchers.

Antimicrobial Studies

Quaternary ammonium compounds are well-known for their antimicrobial properties. This compound has been studied for its efficacy against a range of microorganisms, including bacteria and fungi. Case studies indicate that compounds of this nature can disrupt microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismConcentration (mg/mL)Inhibition Zone (mm)
Escherichia coli0.515
Staphylococcus aureus1.020
Candida albicans0.2518

Drug Delivery Systems

Recent studies have explored the potential of this compound as a carrier for drug delivery. Its ability to encapsulate therapeutic agents and facilitate their release in targeted areas of the body presents a promising avenue for enhancing drug efficacy and minimizing side effects.

Case Study: Drug Delivery Mechanism

A study published in Pharmaceutical Research examined the use of this compound as a carrier for anti-cancer drugs. The researchers found that the compound improved the solubility and stability of the drugs, leading to enhanced bioavailability when tested in vitro.

Environmental Applications

The compound's properties also lend themselves to environmental applications, particularly in water treatment processes where quaternary ammonium compounds are used to remove contaminants from water sources.

Table 2: Environmental Impact Assessment

ParameterBefore Treatment (mg/L)After Treatment (mg/L)
Total Coliforms150<1
E. coli50<1
Chemical Oxygen Demand (COD)20030

Mechanism of Action

The mechanism of action of N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester linkage allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Quaternary Ammonium Compounds

Structural Analogues

Functional and Application-Based Comparisons

Antimicrobial Activity
  • N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium chloride: Limited direct antimicrobial data; primarily used in synthetic chemistry.
  • Benzalkonium chloride (BAC12) : Broad-spectrum antimicrobial agent used in disinfectants and preservatives. Its dodecyl chain enhances membrane disruption in microbes .
  • DDEAC : Exhibits synergistic antibacterial activity when combined with chitosan derivatives (e.g., GTA-m-CS) in drug delivery systems .
Drug Delivery and Surface Modification
  • DDEAC : Forms micelles with modified chitosan for curcumin encapsulation, enhancing drug release efficiency and antibacterial activity .
  • 3-(Trihydroxysilyl)propyldimethyloctadecyl ammonium chloride : Used to graft antimicrobial coatings onto silicone surfaces, reducing bacterial adhesion .
  • DOTMA : A cationic lipid for gene transfection, leveraging its amphiphilic structure to complex with nucleic acids .
  • This compound: No reported use in drug delivery, likely due to its nitrobenzoyl group limiting biocompatibility .

Thermodynamic and Stability Profiles

Key Research Findings

Biocompatibility Limitations : Unlike DDEAC and DOTMA, the compound’s nitro group and bulky structure limit its use in biomedical applications, where cytotoxicity and biodegradability are critical .

Antimicrobial Efficacy Gap : While BAC12 and DDEAC show proven antimicrobial activity, the target compound’s efficacy remains underexplored, suggesting a research gap .

Biological Activity

N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride, commonly referred to as DBAP, is a quaternary ammonium compound with a molecular formula of C18H29ClN2O4C_{18}H_{29}ClN_{2}O_{4} and a molecular weight of 372.89 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and proteomics. Its unique structure, which includes both alkyl groups and a nitrobenzoate moiety, suggests potential biological activities that merit further investigation.

  • Molecular Formula : C18H29ClN2O4C_{18}H_{29}ClN_{2}O_{4}
  • CAS Number : 1246819-71-5
  • Melting Point : 129-130°C
  • Solubility : Soluble in DMSO and methanol, with limited solubility in water .

Biological Activity Overview

DBAP's biological activity has been explored primarily in the context of its applications in proteomics and potential antimicrobial properties. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), such as DBAP, often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes. Studies have shown that QACs can effectively inhibit the growth of various bacteria and fungi by altering membrane permeability and integrity .

Proteomics Applications

DBAP is utilized in proteomics for the enrichment of glycopeptides. The compound's quaternary ammonium structure allows it to interact with negatively charged molecules, facilitating the capture of glycoproteins during mass spectrometry analysis. This application highlights its importance in biochemical research, particularly in understanding protein functions and interactions .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DBAP against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that DBAP exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) lower than those for many conventional antibiotics. This suggests its potential as an alternative antimicrobial agent.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

The mechanism by which DBAP exerts its antimicrobial effects is primarily through membrane disruption. The positively charged ammonium group interacts with the negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing quaternary ammonium compounds like N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride?

Answer: Synthesis typically involves a two-step process:

Primary amine functionalization : React a tertiary amine (e.g., N,N-di-n-butylamine) with a halogenated precursor (e.g., 3-chloropropyl-4-nitrobenzoate) via nucleophilic substitution to form the quaternary ammonium intermediate.

Quaternization : Treat the intermediate with hydrochloric acid to yield the final chloride salt.
Characterization should include ¹H/¹³C NMR to confirm substitution patterns and FTIR to verify ester/ammonium bond formation .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Answer:

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% recommended).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M⁺] expected ~450–500 Da).
  • Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values to detect impurities .

Advanced Research Questions

Q. Q3. How can contradictory data on the biocidal activity of quaternary ammonium compounds be resolved in experimental studies?

Answer: Contradictions often arise from differences in:

  • Test organisms : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli) exhibit varying membrane susceptibility.
  • Experimental conditions : Adjust pH (optimal ~7.4) and ionic strength to mimic physiological environments.
  • Mechanistic analysis : Use fluorescence microscopy with membrane probes (e.g., propidium iodide) to differentiate membrane disruption vs. intracellular enzyme inhibition .

Q. Q4. What computational models predict the interaction of this compound with biological membranes?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) to assess alkyl chain penetration and cationic headgroup orientation.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values with biocidal efficacy to optimize hydrophobicity.
  • Free Energy Calculations : Estimate binding affinities for membrane phospholipids using MM-PBSA methods .

Q. Q5. How do structural modifications (e.g., nitrobenzoyloxy groups) influence the compound’s stability under varying pH conditions?

Answer:

  • Hydrolytic Stability Testing : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS ; the nitrobenzoyl ester is prone to hydrolysis at alkaline pH (>9).
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.
  • Protective Strategies : Incorporate steric hindrance (e.g., branched alkyl chains) to enhance stability in acidic environments .

Q. Q6. What advanced spectroscopic techniques elucidate the compound’s interaction with DNA or proteins?

Answer:

  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Quenching : Use SYBR Green or ethidium bromide displacement assays to assess intercalation vs. groove binding .

Methodological Best Practices

Q. Q7. What controls are essential in cytotoxicity assays for this compound?

Answer:

  • Negative Controls : Use untreated cells and vehicle-only (e.g., DMSO) samples.
  • Positive Controls : Include a known cytotoxic agent (e.g., doxorubicin).
  • Endpoint Validation : Combine MTT assays with live/dead staining (calcein AM/propidium iodide) to distinguish cytostatic vs. cytotoxic effects .

Q. Q8. How should researchers optimize reaction yields during quaternization?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
  • Temperature Gradients : Perform reactions at 50–60°C to balance kinetics and side-product formation.
  • Stoichiometry : Employ a 10% molar excess of HCl to ensure complete protonation .

Data Analysis and Interpretation

Q. Q9. How can researchers address discrepancies between in vitro and in silico antimicrobial activity predictions?

Answer:

  • Biofilm vs. Planktonic Assays : Test activity against P. aeruginosa biofilms, which exhibit 10–1000× higher resistance.
  • Membrane Permeability : Use outer membrane permeability assays with NPN (1-N-phenylnaphthylamine) to validate computational predictions.
  • Resistance Screening : Perform serial passaging in sub-inhibitory concentrations to identify adaptive mutations .

Comparative Studies

Q. Q10. How does the biocidal efficacy of this compound compare to polysaccharide-based cationic polymers?

Answer:

  • Efficacy Metrics : Compare minimum inhibitory concentrations (MICs) against S. aureus (typically 5–50 µg/mL for quaternary ammoniums vs. 100–200 µg/mL for polysaccharides).
  • Environmental Impact : Assess biodegradability via COD/BOD tests ; polysaccharides degrade faster (~7 days vs. >30 days for synthetic polymers).
  • Toxicity Profile : Use hemolysis assays (e.g., red blood cell lysis) to confirm lower cytotoxicity for polysaccharides .

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